Comprehensive Technical Guide on 5-Iodo-1-phenyl-1H-tetrazole: Synthesis, Properties, and Applications
Comprehensive Technical Guide on 5-Iodo-1-phenyl-1H-tetrazole: Synthesis, Properties, and Applications
Executive Summary
5-Iodo-1-phenyl-1H-tetrazole (CAS: 16484-16-5) is a highly versatile, halogenated heterocyclic building block utilized extensively in medicinal chemistry, materials science, and agrochemical development. Characterized by its electron-deficient tetrazole core and a highly reactive carbon-iodine (C-I) bond at the 5-position, this compound serves as a premier substrate for late-stage functionalization via transition-metal-catalyzed cross-coupling. Furthermore, it exhibits potent intrinsic biocidal properties, making it a valuable agent for the protection of industrial materials against microbial degradation. This whitepaper details its physical properties, mechanistic synthesis pathways, and validated experimental protocols.
Chemical Identity & Physical Properties
Understanding the physicochemical profile of 5-iodo-1-phenyl-1H-tetrazole is critical for predicting its behavior in organic solvents and its stability under various reaction conditions.
| Property | Value |
| IUPAC Name | 5-Iodo-1-phenyl-1H-tetrazole |
| CAS Registry Number | 16484-16-5 |
| Molecular Formula | C 7 H 5 IN 4 |
| Molecular Weight | 272.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 123–129 °C |
| SMILES | Ic1nnnn1-c2ccccc2 |
Mechanistic Insights and Synthetic Methodologies
The synthesis of 5-iodo-1-phenyl-1H-tetrazole has evolved from classical oxidative methods to highly efficient organometallic pathways.
Traditional Oxidative Iodination: Early methodologies relied on the reaction of 5-acetyl-1-phenyltetrazole with sodium hypoiodite (1). While historically significant, this route suffers from poor atom economy and the necessity of handling unstable hypoiodite species.
Directed Lithiation and Electrophilic Trapping (Modern Standard): The current gold-standard protocol involves the directed lithiation of 1-phenyl-1H-tetrazole followed by electrophilic trapping with molecular iodine (2). The causality behind this approach lies in the strong electron-withdrawing nature of the tetrazole ring, which renders the C5 proton highly acidic.
Critical Mechanistic Caveat: The resulting 1-phenyl-5-tetrazolyllithium intermediate is thermodynamically fragile. If the internal reaction temperature exceeds -60 °C, the intermediate undergoes rapid thermal fragmentation, extruding nitrogen gas to form lithium phenylcyanamide. Therefore, strict cryogenic control (-78 °C) is mandatory to maintain the structural integrity of the carbanion prior to iodine introduction.
Synthetic workflow for 5-iodo-1-phenyl-1H-tetrazole via directed lithiation.
Experimental Protocol: Directed Lithiation-Iodination
To ensure reproducibility and high yield, the following step-by-step methodology incorporates self-validating checkpoints.
Step 1: System Preparation and Cryogenic Cooling
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Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-phenyl-1H-tetrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration. Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.
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Causality: Moisture and oxygen will prematurely quench the organolithium reagent. The -78 °C temperature is required to prevent the thermal degradation of the impending tetrazolyllithium intermediate.
Step 2: Directed Lithiation
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Action: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe pump over 15 minutes. Stir for 30 minutes at -78 °C.
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Validation: Monitor the internal temperature; a brief spike indicates rapid exothermic deprotonation. To validate conversion, quench a 0.1 mL reaction aliquot with D 2 O. Analysis via 1 H NMR should reveal >95% deuterium incorporation at the C5 position, confirming complete lithiation without fragmentation.
Step 3: Electrophilic Trapping
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Action: Prepare a solution of molecular iodine (I 2 , 1.1 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
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Validation: The reaction acts as its own colorimetric indicator. The deep purple color of the iodine solution will rapidly discharge upon contact with the carbanion. The persistence of a faint yellow/brown hue indicates that the electrophile is no longer being consumed, signaling reaction completion.
Step 4: Workup and Purification
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Action: Allow the mixture to warm to 0 °C, then quench with saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ). Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure product.
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Causality: The sodium thiosulfate quench reduces any unreacted, corrosive iodine into benign, water-soluble iodide salts, preventing product contamination and degradation during concentration.
Applications in Drug Development and Materials Science
Late-Stage Functionalization (Cross-Coupling): The polarized C-I bond at the 5-position is highly labile under palladium catalysis. 5-Iodo-1-phenyltetrazole is a privileged substrate for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of 5-substituted tetrazoles, which are frequent bioisosteres for carboxylic acids in drug design.
Catalytic cycle for the late-stage functionalization of 5-iodo-1-phenyltetrazole.
Biocidal Properties & Material Protection: Beyond its use as a synthetic intermediate, 5-iodo-1-phenyltetrazole exhibits potent intrinsic microbicidal action. It is actively utilized in the protection of industrial materials—such as wood, plastics, paints, and cooling lubricants—against degradation by fungi, bacteria, and algae (3). The compound disrupts microbial cellular functions, making it a highly effective additive for extending the lifecycle of susceptible industrial products.
References
- Title: Tetrazole chemistry. II.
- Title: Reactions of 1-Substituted 5-Tetrazolyllithium Compounds; Preparation of 5-Substituted 1-Methyltetrazoles Source:Canadian Journal of Chemistry, 1971, 49, 2139-2142 URL
- Title: United States Patent 8,048,903 B2 - Use of 1-substituted 5-iodotetrazoles as biocides for protecting plants and materials Source:Google Patents / USPTO, 2005 URL
